N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide
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Overview
Description
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a synthetic compound that has been the subject of various studies . .
Mode of Action
It is known that the compound belongs to the class of n-isoindoline-1,3-dione heterocycles , which have diverse chemical reactivity and promising applications .
Biochemical Pathways
Compounds of the n-isoindoline-1,3-dione class have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Pharmacokinetics
It is known that the compound is a solid and is stored in a sealed, dry environment at 2-8°c .
Result of Action
N-isoindoline-1,3-dione derivatives, to which this compound belongs, have been noted for their potential as therapeutic agents .
Action Environment
It is known that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has been shown to have effects on various types of cells . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves various binding interactions with biomolecules . It can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves using o-phthalic acids or anhydrides with amines in a mixed solvent of tetrahydrofuran and acetic acid, followed by the addition of a 2M aqueous hydrochloric acid solution at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to enhance the reaction efficiency and yield. For example, using SiO2-tpy-Nb as a catalyst in the condensation reaction can result in moderate to excellent yields (41–93%) of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted isoindoline derivatives .
Scientific Research Applications
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of polymers, dyes, and other materials.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity and applications.
Phthalimide derivatives: These compounds also contain a phthalimide moiety and are used in similar applications, such as pharmaceutical synthesis and material science.
Uniqueness
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKVAPKROGCLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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